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Compound of Interest

Compound Name: Allylpalladium(II) chloride dimer

Cat. No.: B078185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a pivotal

organometallic complex and a widely utilized catalyst precursor in organic synthesis. Its

efficacy in a myriad of catalytic reactions, including cross-coupling, nucleophilic additions, and

carbene chemistry, is well-documented. However, the stability of this yellow, crystalline solid is

a critical parameter that dictates its storage, handling, and performance in catalytic systems.

This technical guide provides a comprehensive overview of the stability of allylpalladium(II)
chloride dimer, detailing its decomposition pathways, the factors influencing its stability, and

experimental protocols for its synthesis and stability assessment.

Core Stability Parameters
Allylpalladium(II) chloride dimer is generally regarded as an air-stable compound at room

temperature for short periods, facilitating its handling in synthetic procedures. However, for

long-term storage and to maintain its catalytic activity, specific conditions are recommended

due to its sensitivity to air and moisture.

Physical and Chemical Properties
A summary of the key physical and chemical properties of allylpalladium(II) chloride dimer is
presented in Table 1.
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Property Value

Molecular Formula C₆H₁₀Cl₂Pd₂

Molecular Weight 365.85 g/mol

Appearance Yellow to yellow-green crystalline solid

Melting Point 120-156 °C (with decomposition)

Solubility

Soluble in chloroform, benzene, acetone,

methanol, dichloromethane, and dichloroethane.

Insoluble in water.

Storage and Handling
To ensure the longevity and reactivity of allylpalladium(II) chloride dimer, the following

storage and handling guidelines are recommended:

Storage Temperature: 2-8 °C is the recommended storage temperature.

Atmosphere: It should be handled and stored under an inert gas atmosphere (e.g., argon or

nitrogen) to prevent degradation from air and moisture.

Container: Store in a tightly sealed container in a dry location.

Decomposition Pathways and Mechanisms
The stability of allylpalladium(II) chloride dimer is influenced by several factors, including

temperature, solvent, and the presence of other chemical species. Understanding the primary

decomposition and reaction pathways is crucial for its effective utilization.

Thermal Decomposition
The dimer undergoes thermal decomposition at elevated temperatures, typically in the range of

120-156 °C. In solution, decomposition has been observed at temperatures as low as 60 °C.

The thermal decomposition of related palladium complexes has been studied using

thermogravimetric analysis (TGA), which can provide quantitative data on the decomposition

process.
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Dimer-Monomer Equilibrium
In solution, the dimeric structure of allylpalladium(II) chloride exists in equilibrium with its

monomeric form. The dissociation of the dimer is a fundamental process that influences its

reactivity. The dissociation energy for this process has been determined to be 28 kJ/mol.

[(η³-C₃H₅)PdCl]₂ 2 (η³-C₃H₅)PdCl
ΔH = 28 kJ/mol
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Reactions with Lewis Bases
Allylpalladium(II) chloride dimer readily reacts with a variety of Lewis bases (e.g.,

phosphines, amines) to cleave the chloride bridges and form monomeric adducts of the type

(η³-C₃H₅)PdCl(L). This reaction is often a prerequisite for the generation of the active catalytic

species. The reaction with pyridine has a corresponding enthalpy change (ΔH) of -30.1 kJ/mol

for the formation of one mole of the product.

½ [(η³-C₃H₅)PdCl]₂

(η³-C₃H₅)PdCl(L)

L (Lewis Base)
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Reduction to Palladium(0)
A critical transformation for the catalytic activity of allylpalladium(II) chloride dimer is its

reduction to a Pd(0) species. This can be achieved by various reducing agents, such as alkali

metal silanolates or phosphines. While essential for catalysis, this process represents a

chemical transformation from the initial Pd(II) state.

[(η³-C₃H₅)PdCl]₂

Pd(0) Species
Reducing Agent

(e.g., Silanolates, Phosphines)

Reduction to Palladium(0)

(η³-allyl)Pd(II)Cl(L)
[Pd(I)(μ-Cl)(L)]₂
(Inactive Dimer)

Pd(0)(L)

Comproportionation to Palladium(I) Dimer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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